

2-Chlorobutane CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorobutane

Cat. No.: B7769336

[Get Quote](#)

An In-depth Technical Guide to 2-Chlorobutane

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chlorobutane** (sec-butyl chloride), focusing on its chemical and physical properties, synthesis, and reactivity. The information is curated to support professionals in research, scientific exploration, and drug development in leveraging this versatile chemical intermediate.

Core Identification and Molecular Structure

2-Chlorobutane is a chiral organochlorine compound. The chlorine atom is located on the second carbon atom of the butane chain, creating a stereocenter. It exists as a racemic mixture of two enantiomers, (R)-(-)-**2-chlorobutane** and (S)-(+)-**2-chlorobutane**.

- CAS Number: 78-86-4[1][2][3][4]
- Molecular Formula: C₄H₉Cl[1][3][5]
- Synonyms: sec-Butyl chloride, 1-Methylpropyl chloride[1][2][3][5]

The molecular structure consists of a four-carbon chain with a chlorine atom bonded to the second carbon.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for **2-chlorobutane**, essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of 2-Chlorobutane

Property	Value	Reference
Molar Mass	92.57 g·mol ⁻¹	[1][2][3][5]
Appearance	Colorless, volatile liquid	[1][6]
Density	0.873 g/cm ³ at 25 °C	[1][2]
Melting Point	-140 °C	[1][2]
Boiling Point	68-70 °C	[1][2]
Refractive Index	n _{20/D} 1.396	[2]
Vapor Pressure	157.0 mmHg	[3]
Solubility	Immiscible in water; Soluble in organic solvents	[1]

Table 2: Spectroscopic Data of 2-Chlorobutane

Spectrum Type	Key Features and Wavenumbers (cm ⁻¹) / Chemical Shifts (ppm)	Reference
¹ H NMR	Four distinct proton environments with an integration ratio of 3:1:2:3.	[7]
¹³ C NMR	Four distinct carbon environments. The carbon bonded to chlorine (CHCl) is significantly downfield.	[8]
Infrared (IR)	C-H stretching (~2880-3080 cm ⁻¹), C-H bending (~1300-1500 cm ⁻¹), and characteristic C-Cl stretching (~580-780 cm ⁻¹).	[9]
Mass Spectrometry	Parent molecular ions at m/z 92 and 94 are typically weak. The base ion peak is often at m/z 57.	[9]

Synthesis and Experimental Protocols

2-Chlorobutane is commonly synthesized via two primary routes. The choice of method depends on the available starting materials and desired scale.

Protocol 1: Synthesis from 2-Butanol (SN1 Reaction)

This method involves the nucleophilic substitution reaction of 2-butanol with hydrochloric acid, often catalyzed by zinc chloride.[10][11][12]

Methodology:

- Reaction Setup: 2-butanol is refluxed with concentrated hydrochloric acid in the presence of a catalyst, such as anhydrous zinc chloride.[10] The zinc chloride assists in the protonation of the hydroxyl group, converting it into a better leaving group (water).

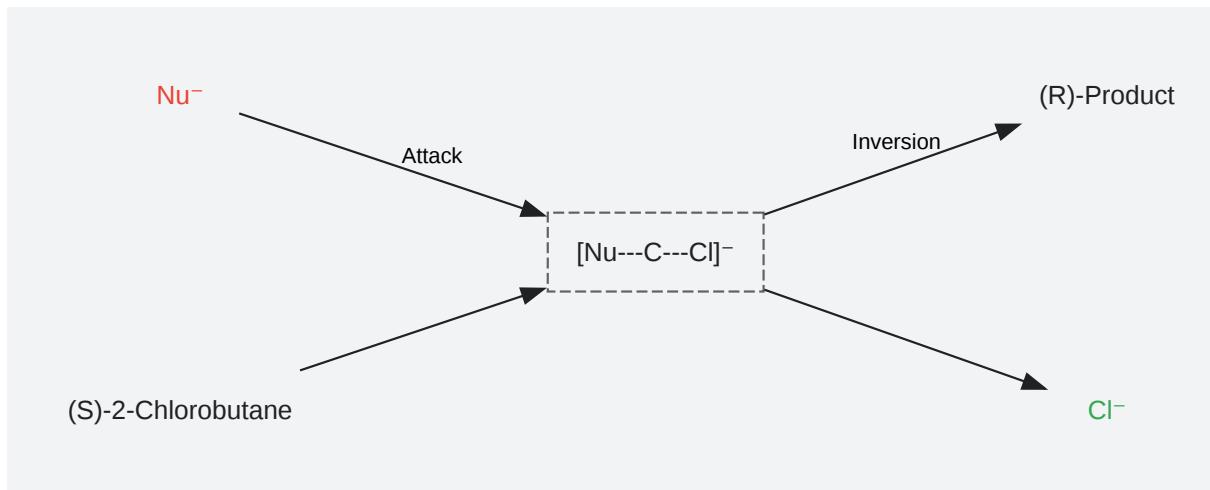
- Reaction Mechanism: The reaction proceeds via an S_N1 mechanism. The protonated hydroxyl group departs as a water molecule, forming a secondary carbocation intermediate. The chloride ion then acts as a nucleophile, attacking the carbocation to form **2-chlorobutane**.^{[1][13]}
- Workup and Purification: The resulting mixture is typically purified by distillation.^[6] The crude product is washed to remove impurities and then dehydrated before the final distillation to obtain pure **2-chlorobutane**.^[6]

Protocol 2: Synthesis from 2-Butene (Electrophilic Addition)

This synthesis occurs through the electrophilic addition of hydrogen chloride (HCl) to 2-butene.
[\[1\]](#)

Methodology:

- Reaction: Gaseous hydrogen chloride is bubbled through a solution of 2-butene in a suitable solvent.
- Reaction Mechanism: The pi electrons of the 2-butene double bond attack the hydrogen atom of HCl, forming a secondary carbocation and a chloride ion. The chloride ion then attacks the carbocation to yield **2-chlorobutane**.^{[1][13]} Due to the symmetrical nature of 2-butene, only one product is formed.
- Purification: The product is isolated and purified, typically by distillation.

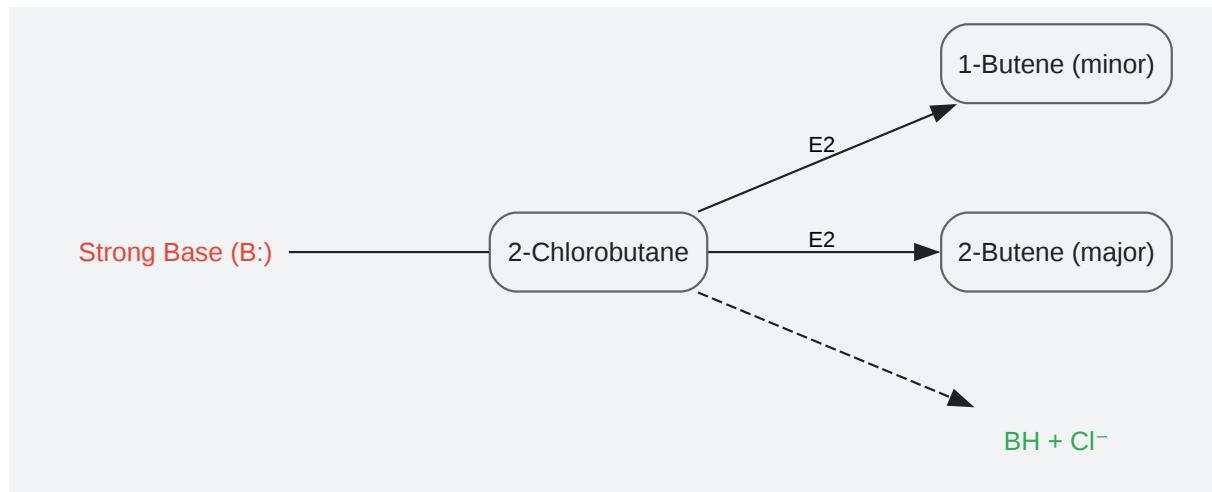

Chemical Reactivity and Applications

2-Chlorobutane is a valuable intermediate in organic synthesis due to the reactivity of the C-Cl bond, which allows it to participate in a variety of reactions.^{[1][14]}

Nucleophilic Substitution Reactions

2-Chlorobutane can undergo both S_N1 and S_N2 reactions. The reaction pathway is dependent on the nature of the nucleophile, the solvent, and the reaction conditions. Strong, sterically

unhindered nucleophiles favor the S_N2 pathway, while weaker nucleophiles and polar, protic solvents favor the S_N1 pathway.[15]

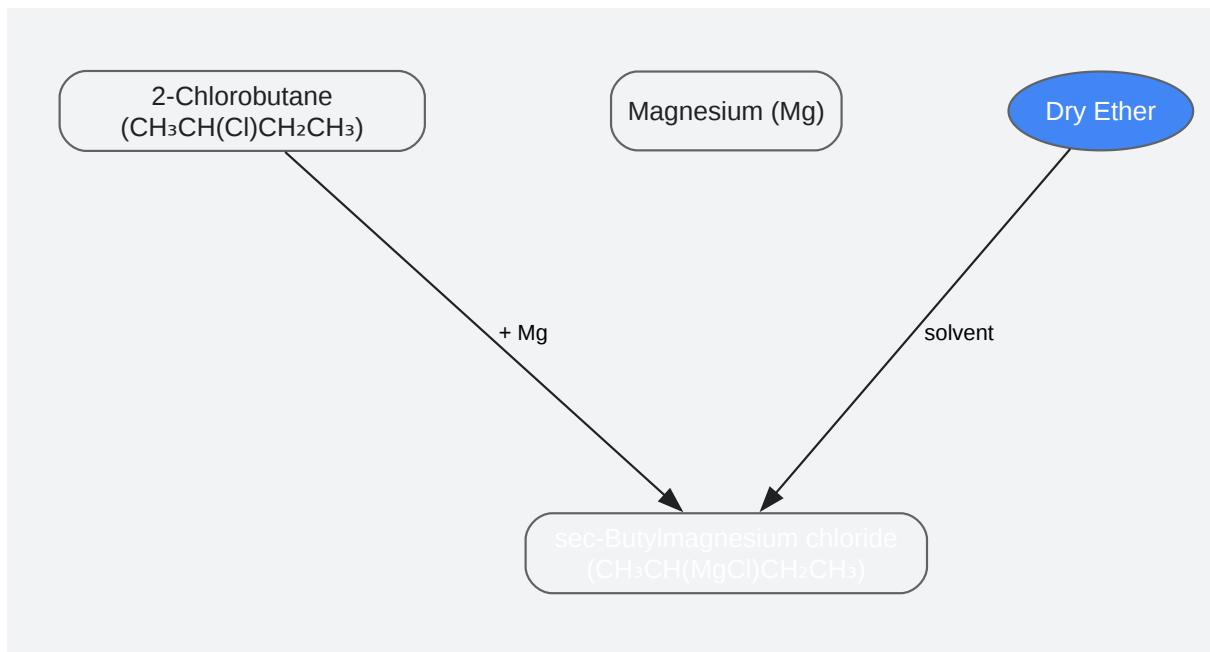


[Click to download full resolution via product page](#)

Caption: S_N2 reaction pathway of **2-Chlorobutane**.

Elimination Reactions

When treated with a strong base, **2-chlorobutane** undergoes an E2 elimination reaction to form a mixture of alkenes, primarily 1-butene and 2-butene (cis and trans isomers).[13][16] The regioselectivity of the reaction is governed by Zaitsev's rule, which predicts the more substituted alkene (2-butene) as the major product.



[Click to download full resolution via product page](#)

Caption: E2 elimination reaction of **2-Chlorobutane**.

Grignard Reagent Formation

2-Chlorobutane reacts with magnesium metal in an ether solvent to form the corresponding Grignard reagent, sec-butylmagnesium chloride.^{[6][13]} This organometallic compound is a potent nucleophile and a strong base, widely used in the formation of carbon-carbon bonds in organic synthesis.

[Click to download full resolution via product page](#)

Caption: Formation of a Grignard reagent from **2-Chlorobutane**.

Safety and Handling

2-Chlorobutane is a highly flammable liquid and vapor.^{[6][17][18]} It should be handled in a well-ventilated area, away from heat, sparks, and open flames.^{[17][18][19]} Personal protective equipment, including safety glasses, gloves, and appropriate respiratory protection, should be worn when handling this chemical.^{[17][18][19]} It is incompatible with strong oxidizing agents.^[2]

Conclusion

2-Chlorobutane is a foundational building block in organic chemistry with significant utility for researchers and professionals in drug discovery and development. Its well-defined physical properties and versatile reactivity in substitution, elimination, and organometallic reactions make it an important precursor for the synthesis of a wide array of more complex molecules. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chlorobutane - Wikipedia [en.wikipedia.org]
- 2. chemwhat.com [chemwhat.com]
- 3. 2-Chlorobutane | C4H9Cl | CID 6563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-2-chlorobutane | C4H9Cl | CID 23616278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chlorobutane | 78-86-4 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. C4H9Cl CH₃CHClCH₂CH₃ 2-chlorobutane low high resolution ¹H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-¹H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C4H9Cl CH₃CHClCH₂CH₃ C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of ¹³C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C4H9Cl CH₃CHClCH₂CH₃ infrared spectrum of 2-chlorobutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. understandingstandards.org.uk [understandingstandards.org.uk]
- 11. brainly.com [brainly.com]
- 12. homework.study.com [homework.study.com]
- 13. 2-Chlorobutane - Wikiwand [wikiwand.com]
- 14. Atom Scientific Ltd | Product | 2-Chlorobutane 98% [atomscientific.com]
- 15. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 16. brainly.com [brainly.com]
- 17. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 18. ecplabchem.co.nz [ecplabchem.co.nz]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [2-Chlorobutane CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7769336#2-chlorobutane-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b7769336#2-chlorobutane-cas-number-and-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com